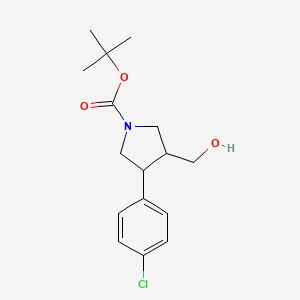
Tert-butyl 3-(4-chlorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl-(3R,4S)-3-(4-Chlorphenyl)-4-(hydroxymethyl)pyrrolidin-1-carboxylat ist eine komplexe organische Verbindung, die einen Pyrrolidinring aufweist, der mit einem tert-Butylester, einer Chlorphenylgruppe und einer Hydroxymethylgruppe substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von tert-Butyl-(3R,4S)-3-(4-Chlorphenyl)-4-(hydroxymethyl)pyrrolidin-1-carboxylat umfasst in der Regel mehrere Schritte, ausgehend von leicht verfügbaren Vorstufen. Ein üblicher Ansatz beinhaltet die folgenden Schritte:
Bildung des Pyrrolidinrings: Der Pyrrolidinring kann durch eine Cyclisierungsreaktion mit einem geeigneten Amin und einem Dihalogenid synthetisiert werden.
Einführung der Chlorphenylgruppe: Die Chlorphenylgruppe kann durch eine nucleophile Substitutionsreaktion unter Verwendung eines Chlorbenzolderivats eingeführt werden.
Addition der Hydroxymethylgruppe: Die Hydroxymethylgruppe kann durch eine Hydroxymethylierungsreaktion hinzugefügt werden, wobei häufig Formaldehyd als Reagenz verwendet wird.
Veresterung: Der letzte Schritt beinhaltet die Veresterung des Pyrrolidinrings mit tert-Butylchlorformiat unter basischen Bedingungen.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die Großproduktion optimiert sind. Dazu gehören die Verwendung von kontinuierlichen Durchflussreaktoren, Hochdurchsatz-Screening für optimale Reaktionsbedingungen und die Implementierung von Prinzipien der grünen Chemie, um Abfälle zu minimieren und die Effizienz zu verbessern.
Chemische Reaktionsanalyse
Arten von Reaktionen
Oxidation: Die Hydroxymethylgruppe kann oxidiert werden, um eine Carbonsäure zu bilden.
Reduktion: Die Chlorphenylgruppe kann unter geeigneten Bedingungen zu einer Phenylgruppe reduziert werden.
Substitution: Der tert-Butylester kann nucleophile Substitutionsreaktionen eingehen, um verschiedene Derivate zu bilden.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.
Reduktion: Katalytische Hydrierung mit Palladium auf Kohlenstoff (Pd/C) ist eine übliche Methode.
Substitution: Nucleophile wie Amine oder Alkohole können unter basischen Bedingungen verwendet werden.
Hauptprodukte
Oxidation: Bildung von Carbonsäuren.
Reduktion: Bildung von Phenylderivaten.
Substitution: Bildung verschiedener Ester und Amide.
Wissenschaftliche Forschungsanwendungen
Chemie
In der organischen Synthese wird tert-Butyl-(3R,4S)-3-(4-Chlorphenyl)-4-(hydroxymethyl)pyrrolidin-1-carboxylat als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie
In der biologischen Forschung kann diese Verbindung verwendet werden, um die Auswirkungen von Strukturmodifikationen auf die biologische Aktivität zu untersuchen. Ihre Derivate können als potenzielle Kandidaten für die Medikamentenentwicklung dienen.
Medizin
In der medizinischen Chemie werden diese Verbindung und ihre Derivate auf ihre potenziellen therapeutischen Eigenschaften untersucht. Sie können als Inhibitoren oder Modulatoren spezifischer biologischer Pfade wirken, was sie zu Kandidaten für die Behandlung verschiedener Krankheiten macht.
Industrie
In der Industrie kann diese Verbindung aufgrund ihrer einzigartigen chemischen Eigenschaften bei der Entwicklung neuer Materialien wie Polymeren und Beschichtungen verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von tert-Butyl-(3R,4S)-3-(4-Chlorphenyl)-4-(hydroxymethyl)pyrrolidin-1-carboxylat beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Chlorphenylgruppe kann mit hydrophoben Taschen in Proteinen interagieren, während die Hydroxymethylgruppe Wasserstoffbrückenbindungen mit Aminosäureresten bilden kann. Diese Wechselwirkungen können die Aktivität von Enzymen oder Rezeptoren modulieren und zu verschiedenen biologischen Wirkungen führen.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The chlorophenyl group can be reduced to a phenyl group under appropriate conditions.
Substitution: The tert-butyl ester can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various esters and amides.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, tert-butyl (3R,4S)-3-(4-chlorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of structural modifications on biological activity. Its derivatives may serve as potential candidates for drug development.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. They may act as inhibitors or modulators of specific biological pathways, making them candidates for the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of tert-butyl (3R,4S)-3-(4-chlorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the hydroxymethyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- tert-Butyl-(3R,4S)-3-(Phenyl)-4-(hydroxymethyl)pyrrolidin-1-carboxylat
- tert-Butyl-(3R,4S)-3-(4-Fluorphenyl)-4-(hydroxymethyl)pyrrolidin-1-carboxylat
- tert-Butyl-(3R,4S)-3-(4-Bromphenyl)-4-(hydroxymethyl)pyrrolidin-1-carboxylat
Einzigartigkeit
Das Vorhandensein der Chlorphenylgruppe in tert-Butyl-(3R,4S)-3-(4-Chlorphenyl)-4-(hydroxymethyl)pyrrolidin-1-carboxylat unterscheidet sie von ihren Analoga. Diese Gruppe kann die Reaktivität und biologische Aktivität der Verbindung erheblich beeinflussen, was sie zu einem einzigartigen Kandidaten für verschiedene Anwendungen macht.
Eigenschaften
IUPAC Name |
tert-butyl 3-(4-chlorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO3/c1-16(2,3)21-15(20)18-8-12(10-19)14(9-18)11-4-6-13(17)7-5-11/h4-7,12,14,19H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZXUJLWKOKVCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C2=CC=C(C=C2)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl]acetic acid](/img/structure/B12318467.png)
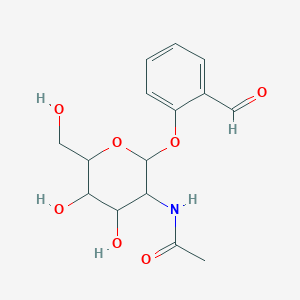
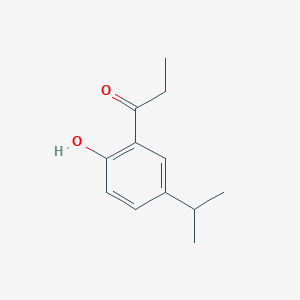
![3-[(3-Carboxy-4-nitrophenyl)sulfanylmethyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12318508.png)
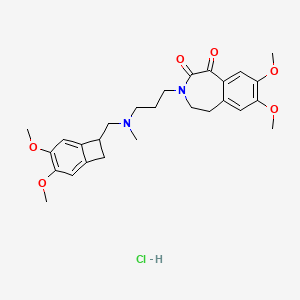
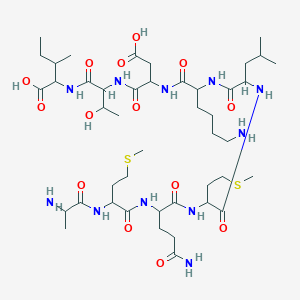
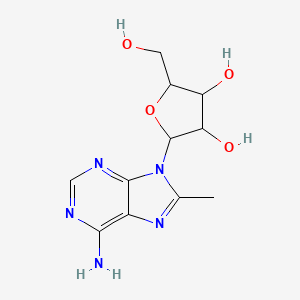


![methyl 1,6-diacetyloxy-4a-hydroxy-4,4,11b-trimethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-7-carboxylate](/img/structure/B12318543.png)
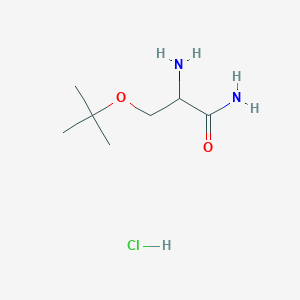

![[(3'Z)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate](/img/structure/B12318551.png)
![[3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] acetate](/img/structure/B12318552.png)
